molecular formula C29H30N4O5 B11062669 1-(2-Morpholin-4-YL-2-oxoethyl)-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione

1-(2-Morpholin-4-YL-2-oxoethyl)-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione

Cat. No.: B11062669
M. Wt: 514.6 g/mol
InChI Key: FNNKSNDAVJMNBK-UHFFFAOYSA-N
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Description

1-(2-Morpholin-4-YL-2-oxoethyl)-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Morpholin-4-YL-2-oxoethyl)-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione typically involves multi-step organic synthesis. The process begins with the preparation of the indole and indolizine precursors, followed by the formation of the spirocyclic structure through cyclization reactions. Key steps include:

    Formation of the Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Synthesis of the Indolizine Moiety: This involves the cyclization of pyrrole derivatives with aldehydes or ketones.

    Spirocyclization: The final step involves the spirocyclization of the indole and indolizine precursors, often facilitated by a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors to control reaction conditions precisely and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholin-4-YL-2-oxoethyl)-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Morpholin-4-YL-2-oxoethyl)-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 1-(2-Morpholin-4-YL-2-oxoethyl)-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the observed biological effects. The exact molecular pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Morpholin-4-yl-2-oxoethyl)-1H-indole-3-carbaldehyde: Shares the morpholine and indole moieties but lacks the spirocyclic structure.

    3-Cyclohexyl-1-(2-morpholin-4-yl-2-oxoethyl)-2-phenyl-1H-indole: Similar in having the morpholine and indole components but differs in the cyclohexyl substitution.

Uniqueness

1-(2-Morpholin-4-YL-2-oxoethyl)-2’-phenyl-6’,7’,8’,9’,9A’,9B’-hexahydrospiro[indole-3,4’-pyrrolo[3,4-A]indolizine]-1’,2,3’(1H,2’H,3A’H)-trione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C29H30N4O5

Molecular Weight

514.6 g/mol

IUPAC Name

1'-(2-morpholin-4-yl-2-oxoethyl)-2-phenylspiro[6,7,8,9,9a,9b-hexahydro-3aH-pyrrolo[3,4-a]indolizine-4,3'-indole]-1,2',3-trione

InChI

InChI=1S/C29H30N4O5/c34-23(30-14-16-38-17-15-30)18-31-21-11-5-4-10-20(21)29(28(31)37)25-24(22-12-6-7-13-32(22)29)26(35)33(27(25)36)19-8-2-1-3-9-19/h1-5,8-11,22,24-25H,6-7,12-18H2

InChI Key

FNNKSNDAVJMNBK-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C3C(C24C5=CC=CC=C5N(C4=O)CC(=O)N6CCOCC6)C(=O)N(C3=O)C7=CC=CC=C7

Origin of Product

United States

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